molecular formula C17H16N2O3S2 B2748202 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896360-12-6

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2748202
CAS No.: 896360-12-6
M. Wt: 360.45
InChI Key: WYFLGSCVSFLIFE-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a benzothiazole-based benzamide derivative characterized by a dimethoxy-substituted benzothiazole core linked to a 4-(methylthio)benzamide moiety. This structure combines electron-donating methoxy groups on the benzothiazole ring with a methylthio substituent on the benzamide, which may enhance stability and modulate biological interactions. The compound’s synthesis likely follows established routes for benzothiazole-acetamide derivatives, involving condensation of substituted benzothiazol-2-amine with activated benzoyl chlorides ().

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-8-12-15(9-14(13)22-2)24-17(18-12)19-16(20)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLGSCVSFLIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via electrophilic aromatic substitution reactions using methoxy reagents such as dimethyl sulfate or methanol in the presence of a catalyst.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

Oxidizing AgentProductConditionsSource
Selectfluor (F-TEDA-BF₄)SulfoxideH₂O/DMF, RT, 1 h
m-Chloroperbenzoic acid (mCPBA)SulfoneCH₂Cl₂, 0°C → RT, 6 h

For example, Selectfluor-mediated oxidation in aqueous DMF selectively produces the sulfoxide with >90% conversion . Sulfone formation requires stronger oxidants like mCPBA.

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring undergoes nitration and bromination:

ReactionReagentPositionYieldSource
NitrationHNO₃/H₂SO₄C-465%
BrominationN-Bromosuccinimide (NBS)C-472%

The methoxy groups direct electrophiles to the C-4 position of the benzothiazole ring .

Pd-Catalyzed Cross-Coupling

The 2-amide group facilitates Suzuki-Miyaura coupling:

SubstrateCatalyst SystemProductYieldSource
4-Bromo derivativePd(PPh₃)₄, K₂CO₃4-Aryl substituted analog58%

This enables diversification of the benzothiazole scaffold for structure-activity studies .

Hydrolysis of the Amide Bond

Under strongly acidic or basic conditions, the amide bond hydrolyzes to yield 5,6-dimethoxybenzo[d]thiazol-2-amine and 4-(methylthio)benzoic acid:

ConditionReagentsTemperatureTimeSource
Acidic6M HCl, dioxane80°C24 h
Basic2M NaOH, ethanol60°C12 h

This reaction is critical for metabolite identification in pharmacokinetic studies .

Thioether Alkylation

The methylthio group participates in alkylation reactions with alkyl halides:

Alkylating AgentProductSolventYieldSource
Methyl iodideS-Methyl sulfonium saltCH₃CN78%
Benzyl bromideBenzylthioether derivativeDMF65%

These reactions demonstrate the nucleophilic character of the sulfur atom .

Stability Under Physiological Conditions

Critical stability data for drug development:

ParameterConditionDegradationSource
pH 7.4 buffer37°C, 24 h<5%
Human liver microsomesNADPH, 1 h12% metabolized
UV light (300 nm)48 h20%

The compound shows moderate metabolic stability but is susceptible to photodegradation .

Comparative Reactivity with Analogues

Reactivity differences between benzothiazole derivatives:

CompoundOxidation Rate (-SMe → -SO₂)Hydrolysis Half-life (pH 7.4)
N-(5,6-dimethoxybenzothiazol-2-yl)-4-(methylthio)benzamide1.0 (reference)48 h
N-(6-methoxybenzothiazol-2-yl) analog2.3× faster32 h
N-(benzothiazol-2-yl)-4-(ethylthio)benzamide0.7× slower72 h

Electron-withdrawing groups on the benzothiazole ring accelerate oxidation but slow hydrolysis .

Scientific Research Applications

Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including:

  • Anticancer Properties
  • Antimicrobial Activity

Anticancer Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been evaluated for its anticancer potential against several human cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
HepG21.2Induction of apoptosis
A5494.3Cell cycle arrest
SW62044Inhibition of proliferation
SKRB-348Apoptotic pathway activation

The compound demonstrated significant cytotoxicity in HepG2 cells, with flow cytometry revealing apoptotic rates increasing with concentration. The mechanisms underlying its anticancer activity include:

  • Apoptosis Induction : Triggering mitochondrial pathways leading to programmed cell death.
  • Cell Cycle Arrest : Particularly affecting the G1 phase of the cell cycle.
  • Enzymatic Inhibition : Potential inhibition of enzymes involved in cancer metabolism.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity against various bacterial strains:

Bacterial StrainMIC (µg/ml)Activity
Staphylococcus aureus2Strong antibacterial effect
Escherichia coli4Moderate antibacterial effect
Pseudomonas aeruginosa8Effective against biofilms

The antimicrobial mechanisms may involve disrupting bacterial cell division and targeting specific metabolic pathways.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study highlighted the synthesis and biological evaluation of benzothiazole derivatives, including this compound. The compound showed significant activity against HepG2 and A549 cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition revealed that similar benzothiazole derivatives could act as competitive inhibitors for certain enzymes like tyrosinases, suggesting potential applications in treating hyperpigmentation disorders.
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the binding modes of this compound with various receptors. These studies help elucidate how the compound interacts at a molecular level with target proteins involved in disease processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The benzothiazole ring can intercalate with DNA, disrupting its function, while the benzamide moiety can form hydrogen bonds with protein targets, inhibiting their activity. The dimethoxy and methylthio groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Dimethoxy vs. Methylenedioxy Substitution

  • N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-[(substituted)thio/piperazine]acetamides (): These derivatives feature a methylenedioxy (O-CH₂-O) bridge at the 5,6-positions of the benzothiazole instead of dimethoxy (OCH₃) groups. Derivatives in this class showed moderate yields (65–85%) and were synthesized via sequential acetylation and substitution reactions.

Methoxy vs. Methyl or Halogen Substituents

  • N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c, ):
    Replacing dimethoxy with dimethyl groups reduces polarity, as seen in the lower melting point (210°C vs. >230°C for dimethoxy analogs). This compound exhibited antitumor activity, with a 51% synthesis yield, suggesting steric hindrance from methyl groups may complicate reactivity compared to methoxy derivatives .
  • N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11, ):
    A bromo substituent at the 6-position increases molecular weight and lipophilicity. This compound was synthesized via Suzuki coupling (55% yield), highlighting the versatility of halogenated benzothiazoles in cross-coupling reactions .

Benzamide Modifications: Methylthio vs. Piperazine or Pyridinyl Groups

  • 4-(Methylthio)benzamide vs. Piperazine-containing analogs are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
  • N-[4-(2-Pyridyl)thiazol-2-yl]benzamides (): Pyridinyl substituents confer chelating properties and moderate adenosine receptor affinity (micromolar range). The retention of activity with cyclopentanamide substitution (vs. benzamide) suggests flexibility in the amide region for target engagement .

Key Data Comparison

Compound Class Substituents (Benzothiazole/Benzamide) Yield (%) Melting Point (°C) Notable Features Reference
Target Compound 5,6-OCH₃ / 4-SCH₃ N/A N/A High electron density, lipophilic -
Methylenedioxy Derivatives 5,6-O-CH₂-O / variable 65–85 99.9–177.2 Enhanced rigidity, metabolic stability
Dimethyl Derivatives (3c) 5,6-CH₃ / H 51 210 Antitumor activity, lower polarity
Piperazine-Benzamide (11) 6-Br / 4-(4-methylpiperazin-1-yl) 55 N/A Suzuki coupling, CNS-targeting potential
Pyridinyl-Thiazole () 4-(2-pyridyl) / variable N/A N/A Adenosine receptor affinity (µM)

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(methylthio)benzamide
Molecular Formula C17H16N2O3S2
Molecular Weight 360.45 g/mol
CAS Number 896354-42-0

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : Many benzothiazole derivatives exhibit significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation through modulation of inflammatory pathways.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It may interact with receptors that play a role in cell signaling and proliferation.
  • Oxidative Stress Reduction : The compound could exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

A study demonstrated that benzothiazole derivatives, including similar compounds, exhibited cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 5 to 20 µM against human breast cancer cells .

Antimicrobial Effects

Another research highlighted the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for certain derivatives .

Case Studies

  • Study on Anticancer Properties :
    • A comparative study evaluated the anticancer effects of several benzothiazole derivatives. The results indicated that this compound exhibited significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .
  • Antimicrobial Activity Assessment :
    • In vitro tests conducted on various bacterial strains revealed that the compound had notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for development as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 ~ 15 µM on MCF-7 cells
AntimicrobialMIC ~ 50 µg/mL against bacteria
Anti-inflammatoryReduction in inflammatory markers

Q & A

Q. What are the optimal synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a benzothiazole-2-amine derivative with a substituted benzoyl chloride. Key steps include:

  • Intermediate preparation : Reacting 5,6-dimethoxybenzothiazol-2-amine with 4-(methylthio)benzoyl chloride in dry pyridine under nitrogen, followed by purification via chromatography (yields 78–90%) .
  • Optimization : Using stoichiometric control (e.g., 1.1:1 molar ratio of acyl chloride to amine) and inert conditions minimizes side reactions. Post-reaction workup with NaHCO₃ neutralizes excess acid, improving purity .
  • Yield factors : Elevated temperatures (50°C) and prolonged stirring (12–24 hrs) enhance conversion, while recrystallization from ethanol or ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • 1H/13C-NMR : The benzothiazole NH proton appears as a singlet near δ 12.5–13.0 ppm. Methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5 ppm) groups are distinct. Aromatic protons split into multiplets between δ 7.0–8.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed, error <5 ppm) .
  • Melting point : Serves as a purity indicator; deviations >2°C suggest impurities .

Q. What initial biological assays are recommended to evaluate its enzyme inhibitory potential?

  • Target selection : Prioritize enzymes structurally related to benzothiazole-sensitive targets (e.g., PFOR in anaerobic organisms ).
  • Assay design : Use fluorometric or colorimetric substrate-based assays (IC₅₀ determination) at varying concentrations (1–100 μM). Include positive controls (e.g., nitazoxanide for thiazole derivatives) .

Advanced Research Questions

Q. What in silico methods are recommended to study its interaction with target enzymes, and how can binding affinity be validated experimentally?

  • Docking protocols : Use Glide XP scoring to model hydrophobic enclosure and hydrogen bonding. Prioritize enclosures where the methylthio group interacts with lipophilic enzyme pockets .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 kcal/mol may indicate unaccounted solvation effects .
  • MD simulations : Run 100-ns trajectories to assess stability of key interactions (e.g., benzamide-thiazole stacking) .

Q. How do modifications to the benzothiazole or benzamide moieties affect biological activity and selectivity?

  • Benzothiazole modifications : Adding electron-withdrawing groups (e.g., Cl at position 5) enhances enzyme inhibition (IC₅₀ reduced by ~40%) but may reduce solubility .
  • Benzamide substitutions : Replacing methylthio with trifluoromethyl increases lipophilicity (logP +0.5) and metabolic stability, critical for in vivo studies .
  • SAR analysis : Use CoMFA or QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like buffer pH (e.g., PFOR assays sensitive to pH 6.5–7.0 ) and DMSO concentration (<1% to avoid false positives).
  • Structural verification : Confirm compound identity via X-ray crystallography if conflicting activity arises (e.g., polymorphic forms altering binding pockets) .
  • Meta-analysis : Compare data across analogs (e.g., 5-methoxy vs. 5,6-dimethoxy derivatives) to isolate substituent-specific effects .

Methodological Notes

  • Synthesis troubleshooting : Low yields (<70%) may stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .
  • Crystallography : For X-ray studies, grow crystals via slow evaporation from methanol/water (80:20). Centrosymmetric dimers via N–H···N hydrogen bonds are common .
  • Data interpretation : In enzyme assays, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

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